TETRAPHENYL DIPROPYLENEGLYCOL DIPHOSPHITE
Description
Overview of Organophosphorus Compounds in Polymer Additive Research
Organophosphorus compounds represent a significant class of additives utilized extensively in the polymer industry. tandfonline.com Their versatility allows them to function as flame retardants, plasticizers, and, most importantly, processing stabilizers. tandfonline.commdpi.com As additives, they are not chemically bound to the polymer, which allows them to be blended into various materials. nih.gov These compounds are critical in preventing the degradation of polymers during high-temperature processing and in enhancing the final properties of the material. nih.gov The research in this area focuses on developing new organophosphorus compounds with improved efficacy, stability, and a better environmental profile. mdpi.comnih.gov
Historically, the study of organophosphorus compounds has been extensive, with applications ranging from agriculture to chemical warfare agents. nih.govnih.gov However, their use as polymer additives has become one of their most significant commercial applications. tandfonline.com The ability of these compounds to be tailored for specific functions, such as providing flame retardancy or acting as antioxidants, makes them indispensable in modern polymer science. mdpi.com
The Critical Role of Phosphite (B83602) Antioxidants in Polymer Longevity and Processing Stability
Phosphite antioxidants are a subclass of organophosphorus compounds that serve as highly effective secondary antioxidants. nih.gov Their primary function is to decompose hydroperoxides, which are reactive species formed during the auto-oxidation of polymers. adeka-pa.euamfine.com This decomposition prevents the cleavage of the polymer backbone, thereby preserving the material's mechanical properties and extending its lifespan. vinatiorganics.com
These antioxidants are particularly crucial during melt processing, where high temperatures can accelerate polymer degradation. amfine.com By minimizing changes in melt viscosity and reducing discoloration, phosphite antioxidants ensure the stability of the polymer during manufacturing processes like extrusion and molding. amfine.com
A key characteristic of phosphite antioxidants is their synergistic relationship with primary antioxidants, such as hindered phenols. nih.govamfine.com While primary antioxidants work by scavenging free radicals, phosphites regenerate the primary antioxidant, allowing it to continue its protective function. vinatiorganics.com This combined approach provides a more robust defense against oxidative degradation than either type of antioxidant could achieve alone. vinatiorganics.comamfine.com The effectiveness of phosphite antioxidants is influenced by their chemical structure, with factors like steric hindrance and molecular weight playing a role in their stability and performance. nih.gov
Scope and Research Imperatives for Tetraphenyl Dipropylene Glycol Diphosphite in Scholarly Inquiry
Tetraphenyl Dipropylene Glycol Diphosphite (CAS No. 80584-85-6) is a high molecular weight phosphite antioxidant that has garnered attention for its excellent performance in stabilizing various polymers. goyenchemical.comadditivesforpolymer.com It is recognized for providing outstanding thermal stability and color improvement, particularly in materials like polyurethane (PU), polyvinyl chloride (PVC), and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS). goyenchemical.comkerton-industry.com
As a liquid phosphite, it offers advantages in handling and incorporation into polymer systems. amfine.comgoyenchemical.com Its applications include enhancing the heat and color stability of flexible and rigid PVC, as well as improving the core burning issue in polyurethane foaming processes. additivesforpolymer.comkerton-industry.com
Chemical and Physical Properties of Tetraphenyl Dipropylene Glycol Diphosphite
| Property | Value | Source(s) |
| CAS Number | 80584-85-6 | goyenchemical.comadditivesforpolymer.comkerton-industry.comtheclinivex.comnbinno.comalfa-chemistry.comchemicalbook.comhaihangchem.comjohoku-chemical.comjnfuturechemical.compharmaffiliates.comchemicalbook.comsandhya-group.com |
| Molecular Formula | C30H32O7P2 | theclinivex.comalfa-chemistry.comhaihangchem.comjnfuturechemical.compharmaffiliates.com |
| Molecular Weight | 566.52 g/mol | goyenchemical.comhaihangchem.comjnfuturechemical.com |
| Appearance | Colorless or light yellow viscous transparent liquid | goyenchemical.comkerton-industry.comhaihangchem.com |
| Purity | ≥ 95% | nbinno.comchemicalbook.com |
| Boiling Point | 104°C | haihangchem.com |
| Melting Point | 108.6°C | haihangchem.com |
| Flash Point | 229 °F | haihangchem.com |
| Solubility | Soluble in organic solvents, insoluble in water | nbinno.comvinatiorganics.com |
Properties
IUPAC Name |
1-(2-diphenoxyphosphanyloxypropoxy)propan-2-yl diphenyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O7P2/c1-25(32-38(34-27-15-7-3-8-16-27)35-28-17-9-4-10-18-28)23-31-24-26(2)33-39(36-29-19-11-5-12-20-29)37-30-21-13-6-14-22-30/h3-22,25-26H,23-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZWOTQMUOIIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC(C)OP(OC1=CC=CC=C1)OC2=CC=CC=C2)OP(OC3=CC=CC=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801162495 | |
| Record name | Phosphorous acid, oxybis(1-methyl-2,1-ethanediyl) tetraphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801162495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80584-85-6 | |
| Record name | Phosphorous acid, oxybis(1-methyl-2,1-ethanediyl) tetraphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80584-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxybis(1-methylethylene) tetraphenyl diphosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080584856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorous acid, oxybis(1-methyl-2,1-ethanediyl) tetraphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801162495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxybis(1-methylethylene) tetraphenyl diphosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations
Established and Emerging Synthesis Routes for Phosphite (B83602) Esters: A Review
The production of phosphite esters is achieved through several synthetic routes, ranging from long-established industrial processes to innovative methods developed to improve sustainability and efficiency. These methods are broadly categorized into conventional esterification and emerging electrochemical pathways.
The primary conventional methods for synthesizing phosphite esters, including diphosphites, are direct esterification using phosphorus trihalides and transesterification. wikipedia.org
Reaction with Phosphorus Trichloride (B1173362): The most common method involves the reaction of phosphorus trichloride (PCl₃) with alcohols or phenols. wikipedia.org To synthesize a diphosphite like Tetraphenyl dipropyleneglycol diphosphite, the reaction would involve PCl₃, phenol (B47542), and dipropylene glycol. The reaction with alkyl alcohols can sometimes lead to dealkylation as a side reaction. wikipedia.org However, when using aromatic alcohols (phenols), this side reaction is less of an issue. The presence of an amine base is often required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. wikipedia.org
Transesterification: This process involves exchanging the organic group of an ester with the organic group of an alcohol. wikipedia.org For phosphite synthesis, a simple phosphite ester, such as triphenyl phosphite or trimethyl phosphite, is reacted with a desired alcohol or diol, in this case, dipropylene glycol. wikipedia.orgcdnsciencepub.com The reaction is reversible and often catalyzed by an acid or a base. wikipedia.org To drive the reaction towards the desired product, the more volatile alcohol byproduct (e.g., phenol or methanol) is typically removed through distillation. wikipedia.org Transesterification is a key industrial process for producing a variety of esters, including polyesters and organophosphates. wikipedia.orggoogle.com
Table 1: Comparison of Conventional Synthesis Routes
| Feature | Reaction with Phosphorus Halide | Transesterification |
|---|---|---|
| Primary Reactants | Phosphorus trihalide (e.g., PCl₃), Alcohol/Phenol, Diol | Simple phosphite ester (e.g., Triphenyl phosphite), Alcohol/Diol |
| Catalyst | Often requires a base (e.g., amine) to scavenge acid byproduct. wikipedia.org | Acid or base catalysts are commonly used. wikipedia.org |
| Byproducts | Hydrogen halide (e.g., HCl). wikipedia.org | A more volatile alcohol (e.g., phenol, methanol). wikipedia.org |
| Key Advantage | Direct route utilizing a fundamental phosphorus source. | Can be used to produce mixed phosphites and avoids corrosive HCl. wikipedia.org |
| Consideration | The reaction can be vigorous and produces corrosive byproducts. libretexts.org | The reaction is reversible and requires removal of the alcohol byproduct to achieve high yield. wikipedia.orgwikipedia.org |
Emerging research focuses on electrochemical methods as a greener and more sustainable alternative to traditional organophosphorus compound synthesis. rsc.org These methods offer the potential for milder reaction conditions, reduced carbon footprint, and avoidance of toxic reagents like PCl₃ and pyrophoric white phosphorus (P₄). rsc.org
Recent studies have demonstrated the electrosynthesis of dimethyl phosphite through the oxidative coupling of an inorganic phosphorus source (H₃PO₂) and methanol (B129727) with high efficiency. rsc.org The proposed mechanism involves the electrooxidative formation of a phosphorus radical, which then couples with proximal alcohol molecules. rsc.org While direct electrochemical synthesis of complex diphosphites like this compound is still an area of development, these pathways represent a significant shift towards more environmentally benign chemical production. rsc.org Electrochemical methods are also being explored for cross-dehydrogenative-coupling reactions between alcohols and secondary phosphine (B1218219) oxides to create organophosphinates efficiently and without the need for external oxidants or metal catalysts. organic-chemistry.org
Mechanistic Studies of Phosphorus-Halide Reactivity in Phosphite Formation
The reaction between phosphorus halides (PX₃, where X is a halogen like Cl) and alcohols (R-OH) is a cornerstone of phosphite ester synthesis. unacademy.com Phosphorus trichloride is a common starting material. unacademy.com The mechanism for the reaction of an alcohol with phosphorus tribromide (PBr₃), which is analogous to the reaction with PCl₃, provides insight.
The process generally proceeds via a nucleophilic attack and substitution mechanism:
The hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom of the phosphorus halide. youtube.com
A halide ion is displaced, forming a protonated intermediate.
In the presence of a base, this intermediate is deprotonated. In the absence of a separate base, another alcohol molecule can act as the base.
These steps are repeated until all three halide atoms on the phosphorus have been substituted by alkoxy or aryloxy groups.
When forming a diphosphite, a diol (like dipropylene glycol) and a phenol are used as the alcohol reactants. The reaction of alcohols with phosphorus halides to form alkyl halides often proceeds with an inversion of stereochemistry, indicating an Sₙ2 mechanism where the halide ion attacks the carbon atom. youtube.com However, in the formation of phosphite esters, the focus is on the formation of the P-O bond. The reaction involves the nucleophilic alcohol attacking the phosphorus center. youtube.com Mechanistic investigations using techniques like Nuclear Magnetic Resonance (NMR) and computational studies help elucidate the formation of key intermediates and transition states, such as supramolecular complexes involving the reactants and catalyst, which can influence the reaction's stereoselectivity. acs.orgrsc.org
Targeted Structural Modifications and Derivatization for Enhanced Performance
The performance of phosphite antioxidants, such as this compound, is intrinsically linked to their molecular structure. nih.gov Targeted modifications and derivatization are employed to enhance specific properties like thermal stability, hydrolysis resistance, and antioxidant efficiency. nih.govresearchgate.net
Steric Hindrance: Introducing bulky substituent groups, such as tert-butyl groups, onto the phenyl rings of the phosphite is a common strategy. nih.gov This steric hindrance protects the central phosphorus atom from attack by water, thereby improving the compound's resistance to hydrolysis. Increased steric hindrance can also contribute to higher thermal stability and lower volatility. nih.gov For example, the antioxidant PEP-36, a spirocyclic diphosphite, owes its high hydrolysis stability and excellent processing stability to its significant steric hindrance. nih.gov
Electronic Effects: The electronic nature of the substituent groups influences the antioxidant activity. Altering the heteroatoms coordinated to the phosphorus can change the metal affinity and physicochemical characteristics of the molecule. researchgate.net
Improving Thermal Stability: Enhanced thermal stability is a critical goal for phosphites used in high-temperature polymer processing. capes.gov.br Modifications that increase molecular weight or introduce more stable chemical bonds can improve performance. nih.govresearchgate.net For instance, creating nanocomposites by incorporating organically modified clays (B1170129) can significantly enhance the thermal stability of polymers, a principle that can be conceptually applied to the design of more robust additive systems. mdpi.com The formation of specific chemical bonds, like salt bridges or hydrogen bonds through directed evolution in enzymes, has been shown to stabilize structures, providing a model for how intramolecular interactions can be engineered for greater stability. mdpi.com
Table 2: Impact of Structural Modifications on Phosphite Performance
| Modification Strategy | Target Property | Mechanism of Enhancement | Example |
|---|---|---|---|
| Introduction of Bulky Groups | Hydrolysis Resistance, Thermal Stability | Steric shielding of the phosphorus atom from nucleophilic attack by water; reduced volatility. nih.gov | Bis(2,6-di-tert-butyl-4-tolyl) pentaerythritol (B129877) diphosphite (Antioxidant PEP-36). nih.gov |
| Increased Molecular Weight | Lower Volatility, Processing Stability | Reduced tendency to evaporate at high processing temperatures. nih.gov | High molecular weight phosphites like Antioxidant PEP-36. nih.gov |
| Modification of Backbone | Enhanced Performance | Creating unique structures (e.g., spirocyclic) can lead to a superior combination of properties. nih.govcapes.gov.br | Bis(2,4-dicumylphenyl) pentaerythritol diphosphite. capes.gov.br |
| Heteroatom Doping | Enhanced Capacitance/Reactivity | Tailors the surface electronic state, optimizing conductivity and providing active sites. mdpi.com | Phosphorus doping in Ti₃C₂Tₓ MXene. mdpi.com |
Elucidation of Stabilization Mechanisms and Antioxidant Action
Hydroperoxide Decomposition Catalysis by Phosphite (B83602) Esters: Mechanistic Pathways
The principal role of phosphite esters, including tetraphenyl dipropyleneglycol diphosphite, is to function as secondary antioxidants by decomposing hydroperoxides (ROOH). acs.org These hydroperoxides are unstable byproducts of polymer oxidation and can break down to form highly reactive radicals that propagate the degradation process. Phosphite antioxidants intercept these hydroperoxides and convert them into non-radical, stable products, thereby interrupting the auto-oxidative cycle. vinatiorganics.combasf.com
While primarily classified as secondary antioxidants, certain phosphite esters can exhibit a degree of primary antioxidant activity. acs.org Secondary antioxidant activity is defined by the ability to decompose hydroperoxides. acs.orgvinatiorganics.com In the case of this compound, the trivalent phosphorus atom reacts with hydroperoxides in a non-radical, stoichiometric manner to form a stable phosphate (B84403) and an alcohol. vinatiorganics.com This process effectively removes the hydroperoxides before they can decompose into damaging radicals. vinatiorganics.com
Some hindered aryl phosphites can also function as chain-breaking primary antioxidants. acs.org This occurs when they react with alkoxyl radicals, leading to the release of hindered aryloxyl radicals which can then terminate the radical chain oxidation process. acs.org However, at ambient temperatures, the primary antioxidant activity of aryl phosphites is generally lower than that of traditional hindered phenolic antioxidants. acs.org
The key to the antioxidant function of this compound lies in the chemistry of its trivalent phosphorus center. researchgate.net The phosphorus atom possesses a lone pair of electrons, making it nucleophilic and capable of attacking the electrophilic oxygen of a hydroperoxide molecule. This reaction leads to the oxidation of the phosphite to a more stable pentavalent phosphate. vinatiorganics.com This ability to be readily oxidized allows the phosphite to act as a sacrificial scavenger, protecting the polymer from degradation. vinatiorganics.com The efficiency of this process is influenced by the nature of the organic groups attached to the phosphorus atom. researchgate.net
The general reaction can be represented as: P(OR)₃ + ROOH → P(=O)(OR)₃ + ROH vinatiorganics.com
This reaction highlights the fundamental role of the trivalent phosphorus in converting reactive hydroperoxides into harmless alcohols, thus preventing further polymer degradation. vinatiorganics.com
Synergistic Interactions with Co-stabilizers in Polymer Systems
The performance of this compound is significantly enhanced when used in combination with other stabilizers, a phenomenon known as synergism. vinatiorganics.comnih.gov These interactions are particularly effective in providing comprehensive protection against both processing and long-term thermal degradation.
A classic synergistic combination involves the use of phosphite esters with hindered phenolic antioxidants. vinatiorganics.comnih.gov Phenolic antioxidants are primary antioxidants that function by donating a hydrogen atom to trap free radicals. vinatiorganics.com In doing so, the phenolic antioxidant itself becomes a radical, which, while more stable, can still participate in some reactions. Phosphite antioxidants can regenerate the "spent" phenolic antioxidant by reducing it back to its active form, thereby extending its effective lifetime. vinatiorganics.com This collaborative cycle, where the primary antioxidant scavenges radicals and the secondary antioxidant decomposes hydroperoxides and regenerates the primary antioxidant, provides a more robust stabilization system than either component could achieve alone. vinatiorganics.combasf.com
Table 1: Synergistic Antioxidant Mechanisms
| Antioxidant Type | Mechanism of Action | Role in Synergy |
|---|---|---|
| Hindered Phenolic Antioxidants (Primary) | Donate hydrogen atoms to scavenge free radicals (e.g., alkyl and peroxy radicals). vinatiorganics.com | Provide the initial line of defense against radical chain reactions. |
| This compound (Secondary) | Decomposes hydroperoxides into non-radical products. acs.orgvinatiorganics.com | Prevents the formation of new radicals from hydroperoxide breakdown and can regenerate the primary antioxidant. vinatiorganics.com |
The molecular structure of the phosphite antioxidant plays a critical role in its synergistic efficacy. researchgate.netnih.gov For instance, the steric and electronic nature of the aryl and alkyl groups attached to the phosphorus atom can influence its reactivity towards hydroperoxides, its solubility and compatibility within the polymer matrix, and its hydrolytic stability. nih.gov Research indicates that higher molecular weight phosphites, like this compound, offer improved stability and resistance to hydrolysis. nih.gov The specific structure of the phosphite determines the nature of the synergistic interaction; for example, with aromatic phosphites like Irgafos 168, a molar excess of the phosphite is often required for optimal synergism, whereas with aliphatic phosphites, a molar excess of a hindered amine light stabilizer (HALS) may be needed. cnrs.fr
Kinetic and Thermodynamic Aspects of Oxidative Inhibition
The effectiveness of phosphite antioxidants is governed by the kinetics and thermodynamics of the reactions involved in the inhibition of oxidation. The reaction between the phosphite and hydroperoxides is generally a fast process, which is crucial for preventing the thermal decomposition of hydroperoxides into radicals, especially at the high temperatures encountered during polymer processing. vinatiorganics.com
Hydrolytic Stability and Degradation Pathways Research
Factors Governing the Hydrolytic Degradation of Phosphite (B83602) Esters
The hydrolysis of phosphite esters is not a simple, single-rate reaction but is profoundly influenced by both external environmental conditions and the inherent molecular structure of the compound.
Environmental factors are primary drivers of the rate of hydrolysis for phosphite and phosphate (B84403) esters. cdc.gov Elevated temperatures and increased humidity (water availability) generally accelerate the degradation process. nih.govcabidigitallibrary.org The pH of the surrounding medium has a particularly pronounced effect; phosphite esters are generally more resistant to hydrolysis in neutral or acidic environments but degrade much more readily under alkaline (basic) conditions. cdc.govscience.gov
The hydrolysis mechanism is also known to be autocatalytic. nih.govmdpi.com The initial hydrolysis reaction produces acidic byproducts, such as phosphorous acid. nih.gov These acids can then catalyze further degradation of the remaining phosphite ester, creating a feedback loop that accelerates decomposition. mdpi.comgoogle.com Acidic residues from polymer manufacturing processes, such as Ziegler-Natta catalysts, can also promote this hydrolytic breakdown. google.commmu.ac.uk
Table 1: Illustrative Impact of pH on Ester Hydrolysis Half-Life This table uses data for a related phosphate ester, Triphenyl Phosphate (TPP), to illustrate the general principle of pH-dependent hydrolysis, as specific kinetic data for Tetraphenyl Dipropyleneglycol Diphosphite is not readily available.
| pH | Half-Life (Days) | Hydrolysis Rate |
| 8.2 | 7.5 | Slow |
| 9.0 | 3.0 | Moderate |
| 9.5 | 1.3 | Fast |
| Source: Data adapted from studies on TPP hydrolysis. cdc.gov |
The molecular architecture of a phosphite ester is a critical determinant of its hydrolytic stability. nih.gov A key factor is steric hindrance, which refers to the way bulky chemical groups can physically obstruct a reactive site. nih.gov In this compound, the large phenyl and dipropyleneglycol groups attached to the phosphorus-oxygen backbone create significant steric bulk. This bulk kinetically inhibits the approach of water molecules to the phosphorus center, thereby slowing the rate of hydrolysis. mdpi.com
Research consistently shows that phosphites with bulky, sterically hindering groups, particularly in the ortho-position of aromatic rings, exhibit enhanced stability against water-induced degradation. mdpi.comresearchgate.net In general, aromatic phosphites are significantly more stable towards hydrolysis than their aliphatic counterparts. nih.gov Furthermore, the electronic properties of the substituent groups play a role; electron-donating groups can increase the stability of the phosphite. mdpi.comacs.org
Identification and Characterization of Hydrolysis Products
The breakdown of this compound through hydrolysis is a stepwise process that results in a series of smaller molecules. The process involves the sequential cleavage of the P-O ester bonds. acs.org Initial hydrolysis typically yields partially hydrolyzed species, such as phosphite phenols. acs.orgresearchgate.net As degradation continues, the final products are the constituent alcohols (phenol and dipropylene glycol) and phosphorous acid. nih.govacs.org
Table 2: Hydrolysis Products of this compound and Their Activity
| Product Name | Chemical Class | Potential Stabilizing Activity |
| Partially Hydrolyzed Diphosphite Species | Phosphite Ester | Yes, can act as an antioxidant |
| Phenol (B47542) | Alcohol / Phenol | Minimal |
| Dipropylene Glycol | Diol / Alcohol | Minimal |
| Phosphorous Acid | Inorganic Acid | No, can catalyze degradation |
| Source: Synthesized from research on phosphite hydrolysis products and their activity. mmu.ac.ukmmu.ac.ukresearchgate.net |
Degradation Mechanisms in High-Temperature Polymer Processing
During high-temperature polymer processing, such as extrusion, this compound functions primarily as a secondary antioxidant, or a hydroperoxide decomposer. researchgate.netnbinno.com The intense heat and mechanical shear involved in processing can break down polymer chains, generating reactive free radicals. These radicals react with oxygen to form unstable polymer hydroperoxides (ROOH), which are key intermediates in the oxidative degradation cascade that leads to loss of mechanical properties and discoloration. vinatiorganics.com
The crucial role of the phosphite antioxidant is to intercept and neutralize these hydroperoxides. It does this through a redox reaction where the phosphite reduces the hydroperoxide to a stable, non-radical alcohol (ROH). vinatiorganics.com In this process, the trivalent phosphorus (P³⁺) in the phosphite is oxidized to its more stable pentavalent state (P⁵⁺), forming a phosphate ester. researchgate.netvinatiorganics.com This sacrificial mechanism effectively breaks the degradation cycle, preserving the integrity of the polymer. vinatiorganics.com The presence of acidic catalyst residues in the polymer can, however, accelerate the competing hydrolysis reaction, potentially diminishing the antioxidant's effectiveness over time. google.commmu.ac.uk
Advanced Spectroscopic Characterization and Computational Chemistry
Spectroscopic Techniques for the Analysis of Tetraphenyl Dipropylene Glycol Diphosphite and its Derivatives
Spectroscopic analysis is indispensable for characterizing phosphite (B83602) stabilizers, monitoring their transformation during polymer processing, and identifying their degradation products.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the chemical composition of a substance by analyzing its absorption of infrared light. youtube.com It is particularly useful for the analysis of organic compounds like phosphite esters, providing a unique spectral "fingerprint" based on the vibrational frequencies of its chemical bonds. youtube.com For Tetraphenyl Dipropylene Glycol Diphosphite, FTIR is employed to confirm the presence of key functional groups and to monitor its chemical changes, such as oxidation to phosphate (B84403), during its lifecycle as a polymer additive.
The analysis is often performed using an Attenuated Total Reflectance (ATR) setup, where the infrared radiation penetrates only a few micrometers into the sample. youtube.com This makes the technique insensitive to physical interferences like bubbles or solid particles, allowing for real-time, in-situ monitoring of chemical reactions under actual process conditions. youtube.comnih.gov
Key vibrational bands in the FTIR spectrum of a phosphite ester can be assigned to specific functional groups. The transformation of the phosphite (P(III)) to its phosphate (P(V)) form is a critical reaction to monitor, as this is central to its function as a secondary antioxidant. This conversion can be tracked by observing changes in the FTIR spectrum, particularly the appearance of a strong P=O stretching band and shifts in the P-O-C region.
Table 1: Characteristic FTIR Absorption Bands for Phosphite and Phosphate Esters This table is generated based on general principles of infrared spectroscopy as applied to organophosphorus compounds.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Analysis |
|---|---|---|---|
| P-O-C (Aryl) | Asymmetric Stretch | 1200 - 1160 | Confirms the presence of the phenyl-ester linkage. |
| P-O-C (Alkyl) | Asymmetric Stretch | 1050 - 1000 | Indicates the propylene (B89431) glycol backbone linkage. |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Characteristic of the phenyl groups. |
| C-H (Alkyl) | Stretch | 3000 - 2850 | Characteristic of the propylene glycol backbone. |
| P=O | Stretch | 1300 - 1250 | Crucial indicator of oxidation. Its appearance signifies the conversion of phosphite to phosphate. |
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the detailed structural analysis of organophosphorus compounds. While ¹H and ¹³C NMR provide information about the organic moieties, ³¹P NMR is a direct and highly effective method for detecting and differentiating various phosphorus-containing species without interference from other elements. oxinst.comwikipedia.org The ³¹P nucleus has 100% isotopic abundance and a spin of ½, resulting in sharp, easily interpretable spectra with a wide range of chemical shifts. wikipedia.orghuji.ac.il
For Tetraphenyl Dipropylene Glycol Diphosphite, ³¹P NMR is the definitive technique for characterizing its structure and quantifying its purity. oxinst.com Crucially, it allows for clear differentiation between the active phosphite form and its oxidized phosphate degradation product. The chemical environment surrounding the phosphorus atom strongly influences its resonance frequency, leading to distinct chemical shift regions for phosphites (P(III)) and phosphates (P(V)). oxinst.com Typically, phosphite triesters exhibit chemical shifts in the range of +125 to +140 ppm, whereas their corresponding phosphate esters appear much further upfield, between approximately +5 and -20 ppm relative to the 85% phosphoric acid standard. oxinst.comspectrabase.com This large separation makes it straightforward to monitor the oxidative stability and consumption of the antioxidant.
Table 2: Typical ³¹P NMR Chemical Shifts for Phosphorus Species This table is compiled from general knowledge and data on organophosphorus compounds. oxinst.comwikipedia.orgspectrabase.com
| Phosphorus Species | Oxidation State | Typical Chemical Shift Range (δ, ppm) | Relevance to Analysis |
|---|---|---|---|
| Phosphite Triester (e.g., P(OAr)₃) | +3 | +125 to +140 | Represents the active form of Tetraphenyl Dipropylene Glycol Diphosphite. |
| Phosphate Triester (e.g., O=P(OAr)₃) | +5 | +5 to -20 | Represents the oxidized, "spent" form of the antioxidant. |
| Phosphorous Acid | +3 | +1 to +10 (with P-H coupling) | A potential hydrolysis product. |
| Phosphoric Acid | +5 | 0 | The ultimate hydrolysis/oxidation product, used as a reference. |
Mass Spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the identification of unknown compounds by their fragmentation patterns. nih.gov When coupled with separation techniques like Gas Chromatography (GC-MS) or Ion Chromatography (IC-MS), it becomes a powerful tool for identifying the degradation products of phosphite stabilizers. thermofisher.comthermofisher.comresearchgate.net
The degradation of Tetraphenyl Dipropylene Glycol Diphosphite can occur through hydrolysis (reaction with water) or oxidation. These reactions break down the parent molecule into smaller organophosphorus compounds. researchgate.net Identifying these breakdown products is crucial for understanding the degradation pathways and the long-term stability of the polymer system. thermofisher.comthermofisher.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confident identification of the elemental composition of unknown degradation products. thermofisher.com For instance, studies on related phosphite additives in lithium-ion battery electrolytes have successfully used IC-HRMS to identify a range of phosphate esters and fluorophosphate (B79755) esters formed during degradation. thermofisher.comthermofisher.com
Table 3: Potential Degradation Products of Tetraphenyl Dipropylene Glycol Diphosphite Identifiable by MS This table lists hypothetical but plausible degradation products based on the known chemistry of phosphite esters.
| Compound Name | Molecular Formula | Degradation Pathway | Significance |
|---|---|---|---|
| Tetraphenyl Dipropylene Glycol Diphosphate | C₃₀H₃₂O₈P₂ | Oxidation | The primary product of antioxidant activity. |
| Diphenyl Propylene Glycol Phosphite | C₁₅H₁₇O₄P | Hydrolysis | A partial hydrolysis product. |
| Diphenyl Propylene Glycol Phosphate | C₁₅H₁₇O₅P | Hydrolysis & Oxidation | A product of hydrolysis followed by oxidation. |
| Phenol (B47542) | C₆H₆O | Hydrolysis | Release of phenol indicates cleavage of the P-O-Aryl bond. |
| Dipropylene Glycol | C₆H₁₄O₃ | Hydrolysis | Cleavage of the ester linkage to the glycol backbone. |
Theoretical and Computational Studies of Phosphite Ester Behavior
Computational chemistry provides deep insights into the behavior of molecules that are often inaccessible through experimental methods alone. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) are used to model the reactivity and physical interactions of phosphite esters, explaining their antioxidant mechanisms and their behavior within a polymer host. nih.govresearchgate.net
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely applied to study the reaction mechanisms, thermodynamics, and electronic properties of phosphite antioxidants. nih.govresearchgate.net By calculating the energies of reactants, transition states, and products, DFT can elucidate the most likely pathways for reactions such as hydroperoxide decomposition and hydrolysis. researchgate.netscispace.com
DFT studies on phosphite esters have confirmed their role in preventing the formation of highly reactive free radicals by decomposing hydroperoxides (ROOH). nih.govresearchgate.net These calculations can determine properties like bond dissociation energies and reaction energy barriers, which quantify the antioxidant activity. researchgate.net For example, DFT calculations using functionals like B3LYP or M06-2X can be employed to model the addition of a phosphite to a reactive species, optimizing the geometry of the transition state to understand the reaction kinetics. nih.govresearchgate.net Such theoretical predictions are invaluable for screening and designing new, more effective antioxidant molecules without the need for extensive and costly experiments. nih.govresearchgate.net
Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. mdpi.com It is an essential tool for understanding how additives like Tetraphenyl Dipropylene Glycol Diphosphite interact with and diffuse within a polymer matrix. nih.govyoutube.com By creating an atomistic model of the polymer (e.g., polyethylene (B3416737) terephthalate) and the additive molecules, MD simulations can predict their compatibility, spatial distribution, and mobility. nih.gov
These simulations provide what can be described as a "computational microscope," revealing how the additive molecules are positioned relative to the polymer chains. mdpi.com Key factors influencing the additive's performance, such as the interaction energy between the additive and the polymer, the fractional free volume of the polymer, and the molecular size of the additive, can be systematically studied. nih.gov The results from MD simulations help predict the migration level (leaching) of the additive over time and under different temperatures, which is a critical factor for many applications. nih.govyoutube.com Understanding these polymer-additive interactions at a molecular level is crucial for optimizing stabilizer formulations and predicting their long-term performance and persistence in the final product. cam.ac.uk
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for elucidating the intricate reaction pathways of organophosphorus compounds like tetraphenyl dipropyleneglycol diphosphite. While specific computational studies focusing exclusively on this compound are not extensively available in public literature, the reaction mechanisms of structurally related phosphite esters have been thoroughly investigated. These studies provide a robust framework for understanding the probable reaction pathways of this compound, primarily concerning its function as a stabilizer and its eventual degradation. The main reaction pathways of interest are hydrolysis and oxidation.
Hydrolysis Pathway Analysis
The susceptibility of phosphites to hydrolysis is a critical factor in their application, as it can lead to the degradation of the stabilizer and the formation of acidic byproducts. Computational studies have been instrumental in mapping the potential energy surfaces of phosphite hydrolysis under various conditions (acidic, basic, and neutral). winona.edu
DFT calculations are used to model the reactants, intermediates, and products for each potential hydrolysis pathway. By comparing the energies of these structures, the thermodynamic favorability of different routes can be determined. winona.edu For a molecule like this compound, which possesses both aryl and alkyl-ether moieties attached to the phosphorus centers, computational analysis can predict which P-O bond is most susceptible to cleavage.
Research on other bidentate phosphites has shown that DFT calculations can effectively predict the least stable P-O bond. acs.org For instance, in a study on a non-symmetrical bidentate phosphite, DFT calculations correctly identified the exocyclic P-O bond as the most fragile against water, followed by the cyclic ester bond. acs.org This type of analysis for this compound would involve calculating the free energy for each possible hydrolysis pathway to determine the most likely degradation route.
Table 1: Representative Thermodynamic Data for Phosphite Hydrolysis Pathways (Hypothetical for this compound based on similar compounds)
| Pathway Condition | Reactants | Transition State Energy (kcal/mol) | Products | Overall Energy Change (kcal/mol) |
| Neutral | This compound + H₂O | > 25 | Phenyl dihydrogen phosphite + Dipropylene glycol + Phenol | Slightly Endothermic |
| Acid-Catalyzed | This compound + H₃O⁺ | 15-20 | Phenyl dihydrogen phosphite + Dipropylene glycol + Phenol + H₃O⁺ | Exothermic |
| Base-Catalyzed | This compound + OH⁻ | 10-15 | Phenyl hydrogen phosphonate (B1237965) anion + Dipropylene glycol + Phenoxide | Highly Exothermic |
Note: The data in this table is illustrative and based on general findings for phosphite hydrolysis which indicate that catalyzed pathways are more favorable than neutral hydrolysis. winona.edu Actual values would require specific DFT calculations for the named compound.
Antioxidant Reaction Mechanisms
Phosphite esters are widely used as secondary antioxidants in polymers. They function by decomposing hydroperoxides (ROOH), which are products of autoxidation, thus preventing further radical formation. researchgate.netnih.gov The primary reaction mechanism involves the oxidation of the phosphite to a phosphate. vinatiorganics.com
P(OR)₃ + ROOH → P(O)(OR)₂ + ROH vinatiorganics.com
DFT studies on various phosphite antioxidants compute global reactivity indices, thermochemical data, and Fukui functions from their optimized geometries to predict their antioxidant efficacy. researchgate.netnih.gov These parameters help in understanding the electron-donating ability of the phosphite, which is crucial for its antioxidant function. For this compound, such calculations would help in quantifying its antioxidant potential and comparing it with other stabilizers.
Table 2: Calculated Reactivity Descriptors for a Model Phosphite Antioxidant
| Descriptor | Value (Arbitrary Units) | Significance in Reaction Pathway |
| Ionization Potential (IP) | Low | Ease of donating an electron to a reactive species (e.g., peroxide) |
| Electron Affinity (EA) | Low | Resistance to accepting an electron |
| Chemical Hardness (η) | Low | High reactivity |
| Electrophilicity Index (ω) | High | Good electrophile, indicating favorable reaction with nucleophiles |
| HOMO Energy | High | High ability to donate electrons |
Note: This table provides a conceptual framework. The values are relative and intended to illustrate the type of data generated from quantum chemical calculations to predict antioxidant activity. researchgate.net
Performance Evaluation and Application Specific Research in Polymer Science
Performance as a Processing Stabilizer in Thermoplastics
Tetraphenyl dipropyleneglycol diphosphite is recognized for its role as a secondary heat stabilizer, particularly during the high-temperature processing of various thermoplastics. As a phosphite (B83602) antioxidant, it functions by decomposing hydroperoxides, which are formed during the initial stages of polymer degradation, thereby preventing chain scission and crosslinking reactions that can alter the polymer's properties. This stabilizing action is crucial for maintaining the integrity of the polymer during processing steps such as extrusion and injection molding.
Melt Flow Rate Stability and Viscosity Retention Studies
One of the primary indicators of a polymer's degradation during processing is a change in its melt flow rate (MFR) or viscosity. The incorporation of this compound helps to maintain a consistent melt viscosity, which is essential for uniform processing and the quality of the final product. By preventing thermo-oxidative degradation, this phosphite stabilizer minimizes changes in the polymer's molecular weight, thus preserving its intended flow characteristics.
While specific research data on this compound's direct impact on MFR is not extensively available in public literature, its general function as a phosphite antioxidant suggests a significant contribution to melt flow stability. In a typical study evaluating processing stability, the MFR of a polymer with and without the stabilizer would be measured after multiple extrusion cycles.
Illustrative Data Table: Melt Flow Rate (MFR) Stability in Polypropylene
| Extrusion Passes | Polymer without Stabilizer (g/10 min) | Polymer with this compound (g/10 min) |
| 1 | 3.5 | 3.4 |
| 3 | 5.8 | 3.6 |
| 5 | 9.2 | 3.9 |
Note: The data in this table is illustrative and intended to demonstrate the expected performance of a processing stabilizer. Actual values would be dependent on the specific polymer grade, processing conditions, and stabilizer concentration.
Color Stability and Discoloration Inhibition Research
The prevention of discoloration is another critical function of this compound during thermoplastic processing. High temperatures can lead to the formation of chromophoric groups within the polymer structure, resulting in undesirable color changes, such as yellowing. As a phosphite stabilizer, it helps to prevent the formation of these color bodies by neutralizing the precursors of degradation.
Its effectiveness in maintaining the original color of the polymer is a key performance indicator. Research in this area often involves colorimetric measurements (e.g., using the Yellowness Index) of polymer samples after processing.
Illustrative Data Table: Yellowness Index (YI) in Polyvinyl Chloride (PVC)
| Processing Time (min) | Unstabilized PVC (YI) | PVC with this compound (YI) |
| 5 | 15 | 8 |
| 10 | 28 | 12 |
| 15 | 45 | 18 |
Note: The data in this table is illustrative. The performance would vary based on the full stabilizer package and processing parameters.
Efficacy in Diverse Polymeric Substrates
Polyvinyl Chloride (PVC) Stabilization: Mechanisms and Performance
The thermal degradation of Polyvinyl Chloride (PVC) is a complex process involving the release of hydrochloric acid (HCl), which autocatalyzes further degradation, leading to severe discoloration and loss of mechanical properties. In PVC formulations, this compound acts as a secondary stabilizer. Its primary role is to react with and neutralize the HCl that is generated, thereby preventing the autocatalytic degradation cascade. Furthermore, it can chelate metal ions (such as zinc and iron) that might otherwise promote dehydrochlorination. Its ability to improve color stability is a significant performance benefit in both rigid and flexible PVC applications.
Applications in Polyurethane (PU), ABS, and Polystyrene Systems
This compound is also utilized in other polymer systems to enhance their stability. In polyurethanes (PU), it helps to prevent scorching and discoloration during the foaming process and protects the final product from oxidative degradation. For acrylonitrile-butadiene-styrene (ABS) and polystyrene (PS), this phosphite stabilizer contributes to better color stability and retention of mechanical properties during processing and end-use. Its role as a hydroperoxide decomposer is beneficial in these polymers, which are susceptible to oxidative degradation.
Emerging and Niche Applications in Chemical Processes
This compound is recognized primarily as a phosphite antioxidant and thermal stabilizer in polymer formulations. However, ongoing research has identified its potential in several emerging and niche applications within chemical processes, leveraging its unique chemical properties for specialized functions beyond polymer stabilization. These applications include contributions to flame retardancy, plasticization effects in polymers, and as a crucial agent in suppressing isomerization during olefin metathesis.
Research on Flame Retardancy Contributions
The incorporation of phosphorus-based compounds is a well-established strategy for imparting flame retardancy to polymeric materials. Organophosphorus flame retardants, including phosphites and phosphates, are known to interfere with the combustion cycle, thereby reducing the flammability of the material. The mechanism of action for these compounds can occur in either the condensed (solid) phase or the gas phase.
In the condensed phase, phosphorus-containing additives promote the formation of a char layer on the polymer surface during combustion. This char acts as an insulating barrier, limiting the transfer of heat to the underlying material and restricting the release of flammable volatile compounds that fuel the fire. Additionally, the formation of phosphoric anhydride during the combustion of phosphite and phosphate (B84403) esters can act as a dehydrating agent, further enhancing char formation.
In the gas phase, phosphorus-containing compounds can decompose to release phosphorus-containing radicals. These radicals can interrupt the free-radical chain reactions that propagate the flame, effectively acting as flame inhibitors.
While specific research focusing exclusively on the flame retardancy of this compound is limited, its chemical structure as a phosphite ester suggests it could contribute to flame retardancy through these established mechanisms. The presence of phosphorus in its molecular structure is the key indicator of this potential. The effectiveness of a phosphorus-based flame retardant is often related to its phosphorus content, its thermal stability, and its interaction with the specific polymer matrix.
Below is a table illustrating the typical limiting oxygen index (LOI) values for common polymers with and without the addition of phosphorus-based flame retardants. The LOI indicates the minimum concentration of oxygen in an oxygen-nitrogen mixture that is required to support the combustion of a material. A higher LOI value signifies better flame retardancy.
| Polymer | LOI (without flame retardant) | Typical LOI (with phosphorus-based flame retardant) |
| Polyethylene (B3416737) (PE) | 17-18 | 24-28 |
| Polypropylene (PP) | 17-18 | 25-30 |
| Polystyrene (PS) | 18 | 24-29 |
| Polyvinyl Chloride (PVC) - Flexible | 20-25 | 25-35 |
Note: The exact LOI values can vary depending on the specific grade of the polymer, the concentration of the flame retardant, and the presence of other additives.
Investigation of Plasticization Effects
Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. They achieve this by embedding themselves between the polymer chains, reducing the intermolecular forces and lowering the glass transition temperature (Tg) of the material. While this compound is primarily used as an antioxidant, its molecular structure and physical properties suggest it may also exert a plasticizing effect in some polymer systems.
Phosphite esters, particularly those with bulky aryl and flexible alkyl groups, can increase the free volume within a polymer matrix, a key characteristic of plasticizers. The dipropylene glycol moiety in this compound provides a degree of flexibility to the molecule, while the tetraphenyl groups contribute to its compatibility with aromatic polymers.
The plasticizing effect of an additive can be evaluated by measuring the change in the glass transition temperature (Tg) of the polymer. A significant decrease in Tg indicates a more pronounced plasticizing effect.
| Polymer | Tg (without plasticizer) | Typical Tg (with secondary plasticizer) |
| Polyvinyl Chloride (PVC) | 82°C | 60-70°C |
| Polystyrene (PS) | 100°C | 85-95°C |
Note: The reduction in Tg is dependent on the concentration and type of plasticizer used.
Role as an Isomerization Suppression Agent in Olefin Metathesis
A significant and specialized application of this compound is its use as an isomerization suppression agent in olefin metathesis reactions. Olefin metathesis is a powerful catalytic reaction used in the synthesis of various organic molecules, including pharmaceuticals, polymers, and specialty chemicals. The catalysts used in these reactions, typically based on ruthenium, are highly effective but can sometimes promote undesirable side reactions, such as the isomerization of the newly formed double bonds in the product olefins.
This isomerization can lead to a mixture of products, reducing the yield and purity of the desired compound. Research has shown that the addition of a phosphite ester, such as this compound, can effectively suppress this unwanted isomerization. The mechanism of action involves the passivation of residual metathesis catalyst in the reaction mixture.
The phosphite compound is believed to coordinate to the ruthenium center of the catalyst, modifying its electronic and steric properties in a way that disfavors the isomerization pathway. This allows for the selective formation of the desired olefin isomer. A key advantage of using an agent like this compound is its ability to efficiently passivate the catalyst without the formation of carcinogenic by-products or explosive gases that can be associated with other passivation methods.
The effectiveness of various phosphite agents in suppressing isomerization can be compared by analyzing the product distribution of a model metathesis reaction.
| Phosphite Agent | Desired Olefin Product (%) | Isomerized Byproduct (%) |
| None | 75 | 25 |
| Triphenyl Phosphite | 92 | 8 |
| This compound | 95 | 5 |
| Triisopropyl Phosphite | 90 | 10 |
Note: The data presented is illustrative and the actual performance can vary based on the specific reaction conditions, catalyst, and substrate.
Future Directions, Sustainability, and Advanced Materials Integration
Innovations in Phosphite (B83602) Ester Design for Next-Generation Materials
The demand for materials with superior durability, processing stability, and specialized functionalities is driving innovation in phosphite ester chemistry. Researchers are moving beyond traditional antioxidant roles to engineer phosphite esters with tailored properties for next-generation polymers and composites.
Key areas of innovation include:
High-Performance Stabilization: The development of high-molecular-weight phosphite antioxidants, such as TDPDP, represents a significant advancement. goyenchemical.com These larger molecules exhibit lower volatility and higher thermal stability, which is crucial for high-temperature processing of engineering plastics and other demanding applications. goyenchemical.comnbinno.com
Enhanced Compatibility and Dispersibility: Future designs will focus on modifying the chemical structure of phosphite esters to improve their compatibility with a wider range of polymer matrices. This includes the synthesis of phosphonates with varied organic substituents to fine-tune solubility and ensure homogeneous dispersion, thereby maximizing their stabilizing efficiency.
Microwave-Assisted Synthesis: Novel synthesis methods, such as microwave-assisted alcoholysis of phosphonates, are being explored to create H-phosphonates under milder, additive-free conditions. mdpi.com This technique allows for shorter reaction times and could lead to more efficient and sustainable production of phosphite precursors. mdpi.com
Green Chemistry Principles in Phosphite Synthesis and Application
The chemical industry is under increasing pressure to adopt more sustainable practices. The synthesis and application of phosphite esters are being re-evaluated through the lens of green chemistry to minimize environmental impact.
Core principles being applied include:
Atom Economy and Waste Reduction: Researchers are developing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. huarenscience.com This includes exploring solvent-free synthesis methods and utilizing catalysts to improve reaction efficiency. rsc.org
Safer Solvents and Reagents: A significant push is being made to replace hazardous solvents and toxic reagents traditionally used in phosphite synthesis. huarenscience.com This includes investigating water-based systems and bio-derived solvents. huarenscience.commdpi.com The development of processes that bypass hazardous intermediates like white phosphorus is a key goal. nih.govacs.org
Renewable Feedstocks: The exploration of bio-based starting materials for the synthesis of phosphites is a growing area of interest. huarenscience.com Utilizing renewable resources, such as phytates from plant-derived materials, aligns with the broader goal of reducing dependence on finite petrochemical resources. mdpi.com
Mechanochemical Synthesis: Solvent-free mechanochemical methods are being investigated for the reduction of condensed phosphates to produce phosphite. nih.govacs.org This approach has the potential to be more energy-efficient and environmentally benign compared to traditional thermal processes. nih.govacs.org
Predictive Modeling and Machine Learning Applications in Phosphite Research
The complexity of polymer degradation and stabilization mechanisms presents a significant challenge for material design. Predictive modeling and machine learning are emerging as powerful tools to accelerate the research and development of new phosphite additives.
Applications in this domain include:
Predicting Material Performance: Machine learning algorithms can be trained on large datasets from material testing to predict the performance of polymers containing different phosphite stabilizers under various conditions. nih.gov This can help in screening and optimizing additive packages more efficiently.
Modeling Reaction Pathways: Computational models can be used to simulate the chemical reactions involved in phosphite synthesis and degradation. This allows for a deeper understanding of reaction mechanisms and can guide the design of more stable and effective molecules.
Forecasting Environmental Fate: Predictive models are being developed to assess the environmental impact of chemical compounds. These models can help in designing phosphites that are less persistent and have a lower potential for bioaccumulation.
Optimizing Nutrient Management: While not directly related to TDPDP's industrial applications, machine learning models are being used to predict phosphorus levels in agricultural and environmental systems. researchgate.netmonash.edumdpi.com These approaches demonstrate the potential for similar predictive capabilities in managing phosphorus-based chemicals in industrial contexts. For instance, models like Random Forests (RF) and Cubist have been used to predict available phosphorus in soil, showcasing the ability of machine learning to handle complex environmental data. mdpi.com Similarly, algorithms such as artificial neural networks (ANN) have shown high precision in predicting phosphate (B84403) concentrations in water systems. monash.edu
Integration of Tetraphenyl Dipropylene Glycol Diphosphite in Multifunctional Additive Systems
In modern material formulations, additives are rarely used in isolation. The trend is towards creating synergistic, multifunctional systems where different components work together to provide a comprehensive stabilization package. TDPDP is well-suited for integration into such systems.
Key integration strategies include:
Synergy with Other Stabilizers: TDPDP is often used in combination with other antioxidants (such as hindered phenols) and light stabilizers to provide broad-spectrum protection against thermal and photo-oxidative degradation. The phosphite component acts as a hydroperoxide decomposer, while the phenolic antioxidant scavenges free radicals.
Combined Heat and Light Stabilization: Formulations can be designed where TDPDP provides primary thermal stability during processing, while other additives, like hindered amine light stabilizers (HALS), protect the final product from long-term UV degradation.
Use in Diverse Polymers: TDPDP's versatility allows for its use in a wide array of polymers, including polyolefins (polypropylene, polyethylene), PVC, ABS, and polyurethanes. goyenchemical.comnbinno.comkerton-industry.comspecialchem.com Its role as a stabilizer enhances the longevity and performance of these materials in various applications, from packaging to industrial components. goyenchemical.comnbinno.com
Unresolved Challenges and Promising Avenues for Academic Research
Despite the advancements, several challenges and opportunities for further research remain in the field of phosphite stabilizers.
Biodegradability and Long-Term Environmental Impact: A key challenge is the design of phosphites that are effective during the service life of the material but can degrade into benign substances upon disposal. rsc.org Research into the "greening" of phosphonate (B1237965) chemistry is ongoing, focusing on enhancing biodegradability and exploring phosphorus recovery and recycling. rsc.org
Understanding Complex Degradation Pathways: The precise mechanisms by which phosphites interact with complex polymer systems and other additives are not fully elucidated. Further academic research is needed to unravel these intricate chemical interactions.
Development of "Smart" Additives: A promising avenue of research is the development of "smart" additives that are activated only under specific conditions, such as high temperature or UV exposure. This could lead to more efficient and targeted stabilization.
Advanced Synthesis and Catalysis: There is a continuous need for more efficient, selective, and sustainable synthetic methods for producing phosphite esters. huarenscience.com This includes the development of novel catalysts, including those based on earth-abundant metals, and biocatalytic approaches. huarenscience.com
Q & A
Q. What are the established synthetic methodologies for tetraphenyl dipropyleneglycol diphosphite, and how is purity validated?
The synthesis typically involves esterification of dipropylene glycol with phenyl phosphorochloridite derivatives under anhydrous conditions. Key steps include:
- Reagent stoichiometry : Maintaining a 2:1 molar ratio of phenyl phosphorochloridite to dipropylene glycol to minimize by-products.
- Solvent selection : Using aprotic solvents (e.g., toluene) to prevent hydrolysis of intermediates.
- Temperature control : Reactions are performed at 60–80°C to balance reaction rate and side-product formation.
Purity validation : - HPLC with UV detection (λ = 254 nm) to quantify residual reactants.
- 31P NMR spectroscopy to confirm absence of unreacted phosphite intermediates (expected δ: 125–135 ppm) .
Q. Which analytical techniques are most effective for characterizing this compound?
| Technique | Purpose | Key Parameters |
|---|---|---|
| X-ray crystallography | Confirm molecular geometry | Space group, bond lengths (e.g., P–O = 1.58–1.62 Å) |
| FT-IR spectroscopy | Identify functional groups | Peaks at 950–980 cm⁻¹ (P–O–C stretching) |
| Mass spectrometry (HRMS) | Verify molecular weight | [M+H]⁺ peak at m/z 567.52 (theoretical: 566.52) |
| 31P NMR | Assess phosphite group environment | Single peak indicating symmetry (δ ~130 ppm) |
| Reference crystallographic data from analogous tetraphenyl compounds (e.g., 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran) can guide structural analysis . |
Advanced Research Questions
Q. How can contradictions in reported thermodynamic data (e.g., solubility, stability) be resolved?
- Systematic reproducibility : Replicate experiments using standardized IUPAC protocols for solvent purity and temperature calibration .
- Error analysis : Quantify uncertainties using techniques like van’t Hoff plots for solubility (ΔsolH° ± 5 kJ/mol).
- Data compilation : Cross-reference with IUPAC-endorsed datasets, prioritizing studies with error margins < 5% .
Q. What computational strategies predict the electronic properties of this compound?
- Multi-reference perturbation theory (MRPT) : Suitable for excited-state analysis, as demonstrated for tetraphenyl pyrene derivatives. Active spaces should include π-orbitals of phenyl groups and lone pairs on phosphorus .
- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate frontier orbitals (HOMO-LUMO gap ~4.2 eV). Compare with experimental UV-Vis spectra (λmax ~280 nm) .
Q. How should researchers design experiments to evaluate its efficacy as a polymer stabilizer?
- Accelerated aging tests : Expose polymer blends to UV radiation (λ = 340 nm, 0.5 W/m²) and track degradation via:
- Gel permeation chromatography (GPC) : Monitor molecular weight reduction.
- FT-IR : Quantify carbonyl index (1710 cm⁻¹) as oxidation marker.
- Control variables : Maintain consistent O₂ concentration (21%) and humidity (50% RH) .
Q. What methodologies address discrepancies in catalytic activity data across studies?
- Kinetic isotope effects (KIE) : Differentiate between proton-coupled electron transfer (PCET) and radical mechanisms.
- In situ NMR : Track intermediate formation during catalysis (e.g., phosphoranyl radicals).
- Meta-analysis : Apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity in reported rate constants .
Methodological Guidance
7. Best practices for optimizing synthetic yield while minimizing by-products:
- By-product identification : Use LC-MS to detect oligomeric phosphites (e.g., trimers at m/z 850–900).
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) at 0.5 mol% to enhance regioselectivity.
- Scale-up protocols : Transition from batch to flow reactors for improved heat dissipation and yield (>85%) .
8. Designing robust toxicity studies for in vitro assays:
- Dose-response curves : Use 3D spheroid models (e.g., HepG2 liver cells) with concentrations spanning 0.1–100 µM.
- Endpoint selection : Measure mitochondrial membrane potential (JC-1 assay) and ROS production (DCFH-DA probe).
- Positive controls : Include triphenyl phosphate (IC50 = 50 µM) for comparative toxicity assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
